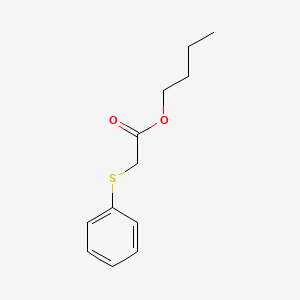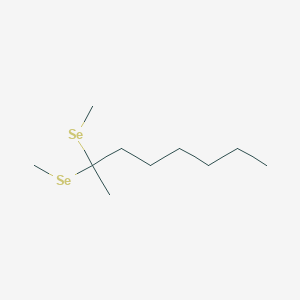
2,2-Bis(methylselanyl)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(methylselanyl)octane: is an organoselenium compound with the molecular formula C10H22Se2. This compound is characterized by the presence of two methylselanyl groups attached to the second carbon of an octane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylselanyl)octane typically involves the reaction of octane-2,2-diol with methylselanyl reagents under controlled conditions. One common method includes the use of methylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms .
Industrial Production Methods
The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(methylselanyl)octane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organoselenium derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(methylselanyl)octane has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 2,2-Bis(methylselanyl)octane involves its ability to participate in redox reactions due to the presence of selenium atoms. Selenium can undergo oxidation and reduction, making it a versatile component in redox biology. The compound can interact with various molecular targets, including enzymes and proteins, influencing cellular processes such as oxidative stress response and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(methylthio)octane: Similar structure but with sulfur atoms instead of selenium.
2,2-Bis(methylselanyl)hexane: Similar structure but with a shorter carbon chain.
2,2-Bis(methylselanyl)butane: Similar structure but with an even shorter carbon chain
Uniqueness
2,2-Bis(methylselanyl)octane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur analogs. Selenium’s ability to participate in redox reactions and form stable selenides and selenoxides makes this compound particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
66030-44-2 |
|---|---|
Molekularformel |
C10H22Se2 |
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
2,2-bis(methylselanyl)octane |
InChI |
InChI=1S/C10H22Se2/c1-5-6-7-8-9-10(2,11-3)12-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
WXXPZDWJJHYSLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)([Se]C)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



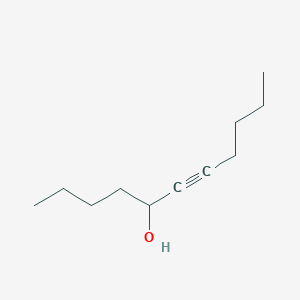
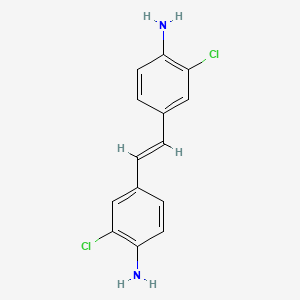
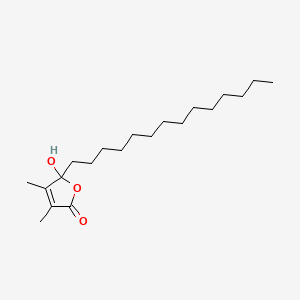
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
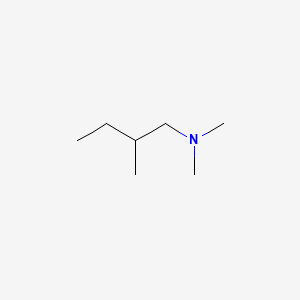
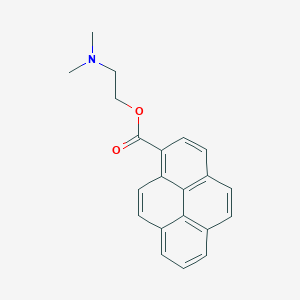
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)

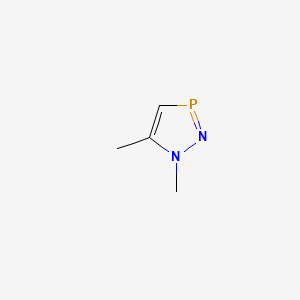
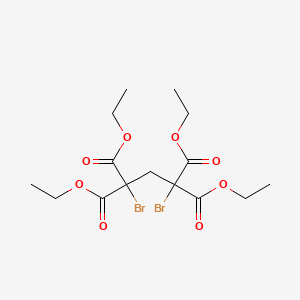
![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)

